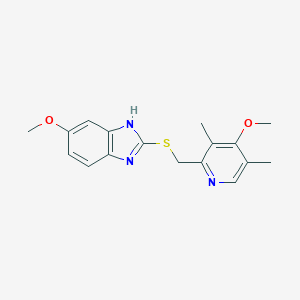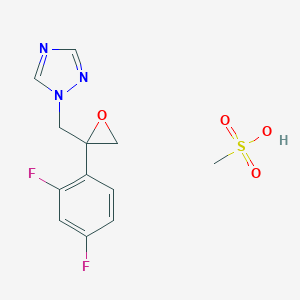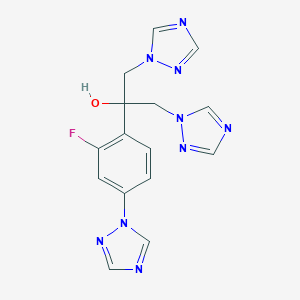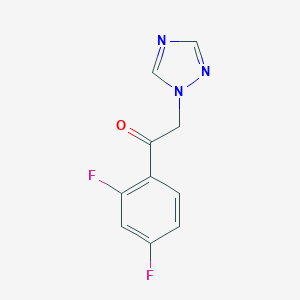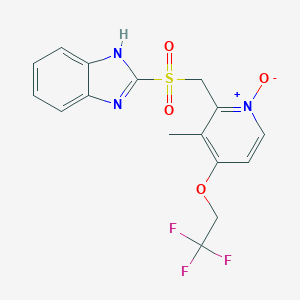![molecular formula C8H14N6O3S3 HCl B194844 [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride CAS No. 76824-17-4](/img/structure/B194844.png)
[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride
Overview
Description
Famotidine is a histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers . Impurities like [3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride can form during the synthesis, storage, or degradation of the drug and need to be controlled to ensure the safety and efficacy of the pharmaceutical product .
Mechanism of Action
Famotidine Impurity C HCl, also known as 3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropanamide hydrochloride, is a compound associated with Famotidine . Here is a detailed exploration of its mechanism of action:
Target of Action
The primary target of Famotidine Impurity C HCl is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By interacting with this receptor, the compound can influence gastric acid production .
Mode of Action
Famotidine Impurity C HCl acts as a competitive antagonist at the histamine H2 receptor . This means it competes with histamine for binding sites on the receptor. When it binds to the receptor, it prevents histamine from doing so, thereby inhibiting the secretion of gastric acid . Famotidine, the parent compound of Famotidine Impurity C HCl, has been found to be highly selective for the H2 receptor and more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .
Biochemical Pathways
By inhibiting the histamine H2 receptor, it may disrupt the normal signaling pathway that leads to the secretion of gastric acid, thereby reducing acid production .
Pharmacokinetics
Famotidine, its parent compound, is known to have a dose-dependent therapeutic action, with the highest dose having the most extended duration of action and the highest inhibitory effect on gastric acid secretion . Following oral administration, the onset of action is within one hour, and the peak effect is reached within 1-3 hours .
Result of Action
The primary result of Famotidine Impurity C HCl’s action is the reduction of gastric acid secretion . This can help to alleviate symptoms associated with conditions related to excess stomach acid, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Biochemical Analysis
Biochemical Properties
It is known that famotidine, the parent compound, interacts with histamine H2-receptors
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, famotidine .
Preparation Methods
The reaction conditions often include the use of specific reagents such as diaminomethylene, thiazolylmethyl, and sulfamoyl chloride . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur at the thiazole ring or the sulfamoyl group, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride can be compared with other related impurities of famotidine, such as:
Famotidine Impurity A: 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamidine.
Famotidine Impurity B: 3,5-bis-[2-[[[[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatri-azine 1,1-dioxide.
Famotidine Impurity D: 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamide.
This compound is unique due to its specific chemical structure, which includes the sulfamoylpropanamide group. This structural difference can influence its chemical reactivity and potential impact on the safety and efficacy of famotidine formulations .
Properties
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O3S3.ClH/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17;/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBLJRHWJZWHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN6O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509959 | |
| Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76824-17-4 | |
| Record name | Propanamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-N-(aminosulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76824-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[({2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



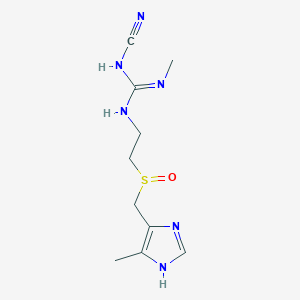


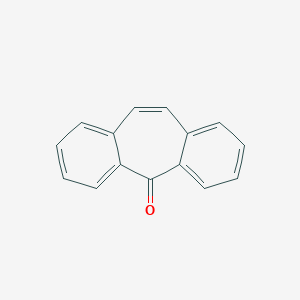

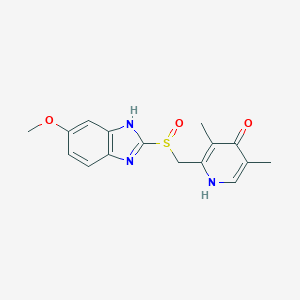
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)

